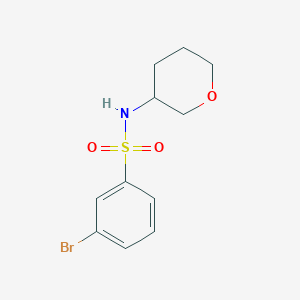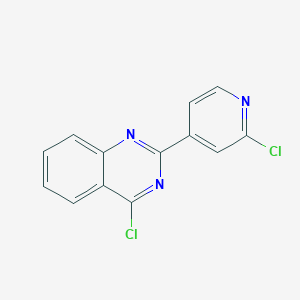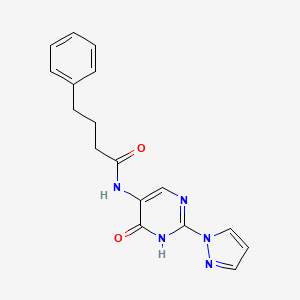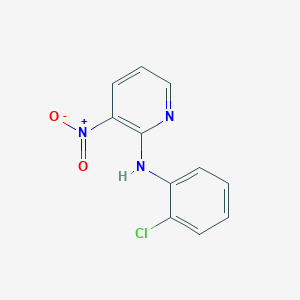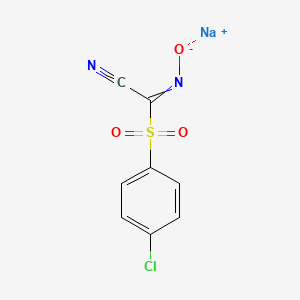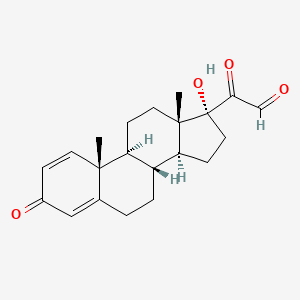
21-Dehydro-11-deoxy Prednisolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Dehydro-11-deoxy Prednisolone is a derivative of Prednisolone, a well-known glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is often studied as an impurity of Prednisolone and has applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro-11-deoxy Prednisolone typically involves the chemical transformation of Prednisolone. One common method includes the use of microbial transformation, where specific bacteria such as Corynebacterium simplex are employed to promote hydrolysis and other chemical modifications .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with diosgenin, a steroid sapogenin. The process involves a combination of chemical and biotechnological steps, including hydroxylation and dehydrogenation, to achieve the desired molecular structure .
Chemical Reactions Analysis
Types of Reactions: 21-Dehydro-11-deoxy Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride (SOCl₂) or alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of this compound .
Scientific Research Applications
21-Dehydro-11-deoxy Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for the analysis of Prednisolone impurities.
Biology: Studied for its effects on cellular processes and as a tool for understanding glucocorticoid receptor interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound for developing new anti-inflammatory drugs.
Industry: Utilized in the production of corticosteroid drugs and in quality control processes.
Mechanism of Action
The mechanism of action of 21-Dehydro-11-deoxy Prednisolone involves its interaction with the glucocorticoid receptor. Upon binding to the receptor, it mediates changes in gene expression that lead to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
11-Deoxycorticosterone: A precursor to aldosterone with mineralocorticoid activity.
11-Deoxycortisol: An intermediate in cortisol biosynthesis with limited biological activity.
Uniqueness: 21-Dehydro-11-deoxy Prednisolone is unique due to its specific structural modifications, which differentiate it from other corticosteroids. These modifications influence its binding affinity to the glucocorticoid receptor and its overall pharmacological profile.
Properties
Molecular Formula |
C21H26O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C21H26O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5,8,11-12,15-17,25H,3-4,6-7,9-10H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 |
InChI Key |
SRDDRGYTLLHZFP-OBQKJFGGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


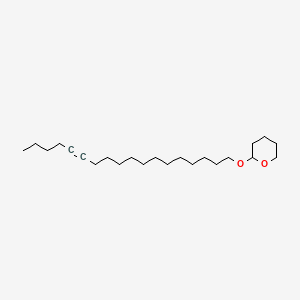
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
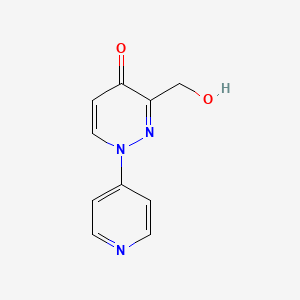
![4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)

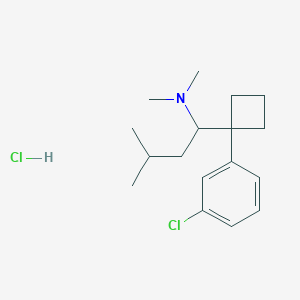
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B13863521.png)
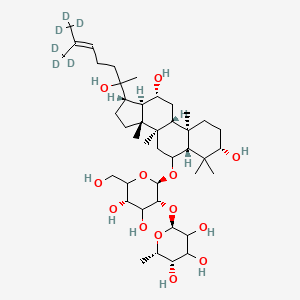
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)
